molecular formula C9H9N3O3S2 B1488471 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one CAS No. 1949816-69-6

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one

Cat. No.: B1488471
CAS No.: 1949816-69-6
M. Wt: 271.3 g/mol
InChI Key: XQZBLJLTFXVHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one is a useful research compound. Its molecular formula is C9H9N3O3S2 and its molecular weight is 271.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia. This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting urease, the compound can alter the pH balance within cells, affecting various metabolic processes . Additionally, it may impact the expression of genes involved in ammonia detoxification and other metabolic pathways, leading to changes in cellular function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of urea . This binding interaction is facilitated by the thiadiazole and pyranone moieties, which interact with key amino acid residues in the enzyme’s active site. This inhibition leads to a decrease in ammonia production and subsequent alterations in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and metabolic alterations. These effects are consistent with its role as a urease inhibitor and its impact on ammonia production.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to ammonia detoxification and urea metabolism. By inhibiting urease, the compound affects the conversion of urea to ammonia, leading to changes in metabolic flux and metabolite levels . This inhibition can impact the overall metabolic balance within cells, influencing various biochemical processes and pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells is influenced by its interactions with transporters and binding proteins, which facilitate its movement and accumulation in specific tissues.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments, such as the cytoplasm and organelles involved in metabolic processes . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments where it can exert its biochemical effects.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-methoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S2/c1-14-7-3-15-5(2-6(7)13)4-16-9-12-11-8(10)17-9/h2-3H,4H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZBLJLTFXVHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one
Reactant of Route 2
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2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one
Reactant of Route 3
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2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one
Reactant of Route 4
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one
Reactant of Route 5
Reactant of Route 5
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one
Reactant of Route 6
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one

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